molecular formula C17H26N4O3 B5411150 5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5411150
M. Wt: 334.4 g/mol
InChI Key: NGLUWGFOJNPNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are known to exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .

Future Directions

Pyrimidine derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new pyrimidine derivatives and studying their biological activities, with the aim of developing new therapeutic agents .

Properties

IUPAC Name

5-[[4-(cyclopropylmethyl)-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-11(2)14-10-20(9-13-7-18-17(24)19-16(13)23)6-5-15(22)21(14)8-12-3-4-12/h7,11-12,14H,3-6,8-10H2,1-2H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLUWGFOJNPNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)CC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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